![molecular formula C20H32O2 B12438695 1-Phenanthrenemethanol, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-2-hydroxy-1,4a,7-trimethyl-, [1R-(1alpha,2beta,4abeta,4balpha,7alpha,10aalpha)]-; Podocarp-8(14)-ene-3beta,15-diol, 13beta-methyl-13-vinyl-; (1R,2S,4aR,4bS,7R,10aR)-7-Ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-2-hydroxy-1,4a,7-trimethyl-1-phenanthrenemethanol](/img/structure/B12438695.png)
1-Phenanthrenemethanol, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-2-hydroxy-1,4a,7-trimethyl-, [1R-(1alpha,2beta,4abeta,4balpha,7alpha,10aalpha)]-; Podocarp-8(14)-ene-3beta,15-diol, 13beta-methyl-13-vinyl-; (1R,2S,4aR,4bS,7R,10aR)-7-Ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-2-hydroxy-1,4a,7-trimethyl-1-phenanthrenemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenanthrenmethanol, 7-Ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-Dodecahydro-2-hydroxy-1,4a,7-trimethyl-, [1R-(1alpha,2beta,4abeta,4balpha,7alpha,10aalpha)]-; Podocarp-8(14)-en-3beta,15-diol, 13beta-Methyl-13-vinyl-; (1R,2S,4aR,4bS,7R,10aR)-7-Ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-Dodecahydro-2-hydroxy-1,4a,7-trimethyl-1-phenanthrenmethanol ist eine komplexe organische Verbindung mit einer einzigartigen Struktur. Es ist ein Derivat von Phenanthren, einem polycyclischen aromatischen Kohlenwasserstoff, und zeichnet sich durch mehrere Kohlenwasserstoffringe und verschiedene funktionelle Gruppen aus, darunter Hydroxyl- und Ethenylgruppen.
Vorbereitungsmethoden
Die Synthese dieser Verbindung umfasst mehrere Schritte, darunter die Bildung des Phenanthrenkerns und die Einführung funktioneller Gruppen. Die Syntheserouten umfassen typischerweise:
Cyclisierungsreaktionen: zur Bildung des Phenanthrenkerns.
Modifikationen funktioneller Gruppen: wie Hydroxylierung und Ethenylierung.
Reinigungsschritte: zur Isolierung der gewünschten Verbindung.
Industrielle Produktionsverfahren können die Verwendung von Katalysatoren und optimierte Reaktionsbedingungen umfassen, um Ausbeute und Reinheit zu erhöhen. Spezifische Details zur industriellen Synthese dieser Verbindung sind in der Literatur nicht leicht verfügbar.
Analyse Chemischer Reaktionen
Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann zu Ketonen oder Aldehyden oxidiert werden.
Reduktion: Die Ethenylgruppe kann zu Ethyl-Derivaten reduziert werden.
Substitution: Funktionelle Gruppen können unter geeigneten Bedingungen durch andere Gruppen substituiert werden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Diese Verbindung hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Interaktionen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse verwendet.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Interaktion mit bestimmten molekularen Zielen und Signalwegen. Die Hydroxyl- und Ethenylgruppen spielen eine entscheidende Rolle für ihre Reaktivität und Interaktionen mit anderen Molekülen. Die genauen molekularen Ziele und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and ethenyl groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Diese Verbindung kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Phenanthrenderivate: Verbindungen mit ähnlichen polycyclischen aromatischen Strukturen, aber verschiedenen funktionellen Gruppen.
Podocarphane: Verbindungen mit ähnlichen Kohlenwasserstoffringstrukturen, aber verschiedenen Substituenten.
Die Einzigartigkeit dieser Verbindung liegt in ihrer spezifischen Kombination von funktionellen Gruppen und den daraus resultierenden chemischen Eigenschaften.
Eigenschaften
Molekularformel |
C20H32O2 |
|---|---|
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
(1R,4aR,7R)-7-ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-ol |
InChI |
InChI=1S/C20H32O2/c1-5-18(2)10-8-15-14(12-18)6-7-16-19(15,3)11-9-17(22)20(16,4)13-21/h5,12,15-17,21-22H,1,6-11,13H2,2-4H3/t15?,16?,17?,18-,19+,20-/m0/s1 |
InChI-Schlüssel |
OJSKJQFODPKTBT-YVXUSEISSA-N |
Isomerische SMILES |
C[C@@]1(CCC2C(=C1)CCC3[C@@]2(CCC([C@@]3(C)CO)O)C)C=C |
Kanonische SMILES |
CC1(CCC2C(=C1)CCC3C2(CCC(C3(C)CO)O)C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


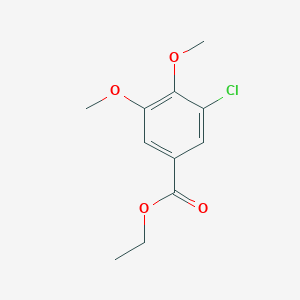

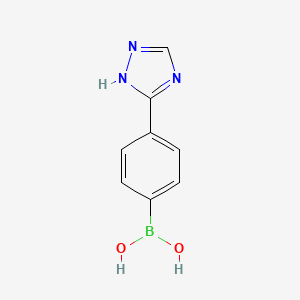

![(4S)-4-benzyl-3-[(2E)-but-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B12438662.png)
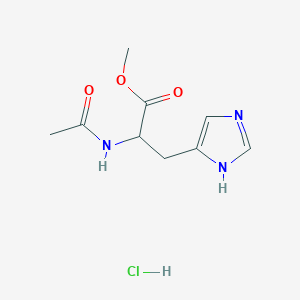
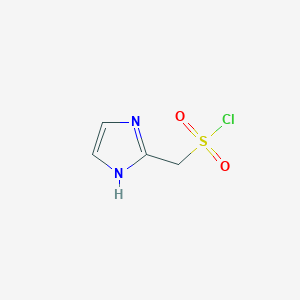


![(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R)-5-[(1R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B12438691.png)
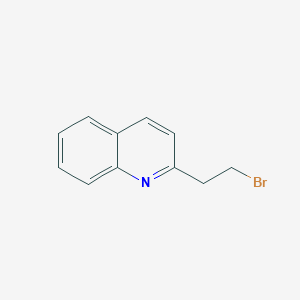
![(1R,5S)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B12438717.png)


